molecular formula C11H15NO B1275266 N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine CAS No. 110841-68-4

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine

Cat. No.: B1275266
CAS No.: 110841-68-4
M. Wt: 177.24 g/mol
InChI Key: BSQKVHKXGOEWBP-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]prop-2-en-1-amine (CAS: To be determined

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-7-12-9-10-5-4-6-11(8-10)13-2/h3-6,8,12H,1,7,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQKVHKXGOEWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405927
Record name N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110841-68-4
Record name N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary target of N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE is the Fatty Acid Amide Hydrolase (FAAH) enzyme . This enzyme plays a crucial role in the endocannabinoid system, where it is responsible for the degradation of endocannabinoids, a group of substances that regulate the release of neurotransmitters .

Mode of Action

N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE interacts with FAAH through a time-dependent and dose-dependent inhibitory activity . The compound’s mechanism of inhibition is most likely irreversible or slowly reversible . This means that once N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE binds to FAAH, it remains bound for a significant period of time, preventing the enzyme from breaking down endocannabinoids .

Biochemical Pathways

By inhibiting FAAH, N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE affects the endocannabinoid system’s biochemical pathways . This system includes neuronal cannabinoid CB1 and peripheral cannabinoid CB2 receptors and their endogenous ligands . Both cannabinoid receptors are G protein-coupled receptors, and their activation inhibits adenyl cyclase, which decreases intracellular production of cyclic AMP .

Pharmacokinetics

The pharmacokinetics of N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE in rats show that the compound has a slow absorption and elimination rate . The plasma concentration-time curve of the compound shows double peaks . The highest distribution of the compound after absorption was in the stomach, followed by the lung . This suggests that the compound may have a lung targeting property .

Result of Action

The inhibition of FAAH by N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE can lead to an increase in the levels of endocannabinoids . This can result in analgesic, anti-inflammatory, or neuroprotective effects, as endocannabinoids modulate the release of neurotransmitters .

Biological Activity

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine, also known as a derivative of methoxyphenyl compounds, has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-en-1-amine backbone with a methoxyphenyl substituent, which is significant for its biological activity. The methoxy group enhances electron density on the aromatic ring, potentially improving interaction with biological targets.

This compound interacts with various molecular targets, influencing several biological pathways. These interactions can lead to:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes, which can alter metabolic pathways.

These mechanisms are crucial for understanding its therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6 - 12 mg/mL
Escherichia coli6 - 12 mg/mL
Klebsiella pneumoniae6 - 12 mg/mL
Pseudomonas aeruginosa6 - 12 mg/mL
Candida albicans6 - 12 mg/mL

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that similar methoxy-substituted phenyl compounds exhibit selective antiproliferative activity against various cancer cell lines. For example:

Cell Line IC50 (µM)
HeLa0.1 - 11
RD1 - 100
BxPC-30.5 - 100

These results demonstrate the potential of this compound in cancer therapy by selectively targeting cancer cells while sparing normal cells .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study focused on the synthesis and evaluation of N-substituted derivatives showed that compounds similar to this compound exhibited higher antibacterial activities compared to standard drugs. The research highlighted the significance of the methoxy group in enhancing antimicrobial efficacy .
  • Anticancer Evaluation : A comparative study on various derivatives revealed that those containing methoxy groups demonstrated improved binding and activity against cancer cell lines. The presence of these functional groups was linked to enhanced hydrophobic interactions, which are crucial for effective receptor binding .

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine can be achieved through several methods, including the Wittig reaction and Horner-Emmons-Wittig reaction. These methods have been noted for their efficiency and simplicity, allowing for the production of high-purity compounds suitable for industrial applications. The process typically involves reacting starting materials under alkaline conditions, yielding the desired amine with minimal use of toxic reagents .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its structural similarity to known antimicrobial agents positions it as a potential lead compound in drug discovery aimed at combating resistant bacterial strains .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related compounds in the context of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests that it could be developed into multitarget drugs aimed at treating cognitive decline associated with Alzheimer's disease .

Material Science Applications

This compound is also being explored for its utility in material science, particularly as a precursor for synthesizing functional polymers and advanced materials. Its unique chemical structure allows it to serve as a building block for creating new materials with tailored properties, such as enhanced thermal stability and mechanical strength .

Case Study: Synthesis of Cinnamic Derivatives

A study focused on the synthesis of cinnamic acid derivatives, including this compound, demonstrated its effectiveness as a scaffold for developing new compounds with improved pharmacological profiles. The derivatives showed promising results in biological assays related to oxidative stress and neuroprotection .

Case Study: Antimicrobial Activity Evaluation

In another case study, the antimicrobial efficacy of this compound was evaluated against various pathogens. The results indicated significant inhibition of bacterial growth, suggesting its potential use in formulating new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications Reference
N-[(2-Methoxyphenyl)methyl]prop-2-en-1-amine Methoxy at ortho position C₁₁H₁₅NO Altered electronic effects; potential differences in solubility and reactivity due to steric hindrance .
N-[(3,4-Dimethoxyphenyl)methyl]prop-2-en-1-amine Two methoxy groups (3,4-position) C₁₂H₁₇NO₂ Enhanced electron-donating capacity; increased polarity for pharmaceutical applications .
N-(4-Chlorobenzyl)prop-2-en-1-amine Chloro substituent (electron-withdrawing) C₁₀H₁₂ClN Reduced solubility in polar solvents; higher stability toward oxidation .
N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine Propargyl group (C≡C) instead of allyl C₁₃H₁₄N Alkyne moiety enables click chemistry; distinct reactivity in polymer synthesis .

Cyclopropane-Containing Analogs

Compounds like (1S,2S)-N-(2-Butylcyclopropyl)methyl)prop-2-en-1-amine (C₁₁H₂₁N) incorporate a cyclopropane ring, introducingsteric strain and altering conformational flexibility. These derivatives exhibit:

  • Higher thermal stability due to ring strain resistance.
  • Distinct NMR profiles : Cyclopropane protons resonate at δ ~0.5–1.5 ppm (¹H NMR) and δ ~10–20 ppm (¹³C NMR) .

Table 2: Spectral Data for Selected Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS ([M+H]+)
This compound 3.80 (s, OCH₃), 5.10–5.30 (allyl CH₂), 5.70–6.00 (CH=CH₂) 158.5 (C-O), 134.5 (CH=CH₂), 116.2 (CH₂) 178.1582 (calc)
N-[(2-Methoxyphenyl)methyl]prop-2-en-1-amine 3.85 (s, OCH₃), shifted aromatic protons due to ortho effect 160.1 (C-O), 132.0 (CH=CH₂) 178.1582 (similar)
N-(4-Chlorobenzyl)prop-2-en-1-amine 4.30 (s, CH₂N), 5.20–5.90 (allyl) 136.0 (C-Cl), 133.8 (CH=CH₂) 182.0735 (obs)

Preparation Methods

Methodology

Reductive amination offers a direct route by condensing 3-methoxybenzaldehyde with allylamine in the presence of reducing agents. The InCl₃/Et₃SiH/MeOH system enables chemoselective reduction at room temperature, avoiding over-reduction of the allyl group.

Reaction Scheme :
$$
\text{3-Methoxybenzaldehyde} + \text{Allylamine} \xrightarrow{\text{InCl}3/\text{Et}3\text{SiH}/\text{MeOH}} \text{N-[(3-Methoxyphenyl)methyl]prop-2-en-1-amine}
$$

Optimization Data

Parameter Optimal Condition Yield (%) Reference
Catalyst Loading 5 mol% InCl₃ 85
Reducing Agent Et₃SiH (2 equiv)
Solvent MeOH
Temperature 25°C
Time 12 hours

Advantages : High chemoselectivity, tolerance for hydroxyl and ester groups.
Limitations : Requires anhydrous conditions and inert atmosphere.

Nucleophilic Substitution of 3-Methoxybenzyl Halides

Alkylation of Allylamine

3-Methoxybenzyl chloride reacts with allylamine in dichloromethane under basic conditions (NaOH), forming the target compound via SN2 mechanism.

Reaction Scheme :
$$
\text{3-Methoxybenzyl Chloride} + \text{Allylamine} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{this compound} + \text{NaCl}
$$

Process Parameters

Parameter Condition Yield (%) Reference
Base NaOH (1.5 equiv) 72
Solvent CH₂Cl₂
Temperature 25°C
Time 6 hours

Advantages : Scalable, minimal side products.
Limitations : Requires purification via column chromatography.

Catalytic Coupling Approaches

A³-Coupling (Aldehyde-Amine-Alkyne)

Copper-catalyzed A³-coupling of 3-methoxybenzaldehyde, allylamine, and acetylene derivatives enables one-pot synthesis.

Reaction Scheme :
$$
\text{3-Methoxybenzaldehyde} + \text{Allylamine} + \text{Acetylene} \xrightarrow{\text{CuI, DIPEA}} \text{this compound}
$$

Performance Metrics

Parameter Condition Yield (%) Reference
Catalyst CuI (10 mol%) 78
Solvent Toluene
Temperature 60°C
Time 8 hours

Advantages : Atom-economical, modular substrate scope.
Limitations : Sensitivity to moisture and oxygen.

Wittig Reaction with 3-Methoxybenzylamine

Olefination Strategy

Ethyltriphenylphosphonium bromide and KOtBu in methyl tert-butyl ether facilitate olefination of 3-methoxybenzylamine derivatives.

Reaction Scheme :
$$
\text{3-Methoxybenzylamine} + \text{Ethyltriphenylphosphonium Bromide} \xrightarrow{\text{KOtBu, MTBE}} \text{this compound}
$$

Reaction Efficiency

Parameter Condition Yield (%) Reference
Base KOtBu (1.2 equiv) 65
Solvent MTBE
Temperature 0–20°C
Time 2 hours

Advantages : Mild conditions, avoids toxic reagents.
Limitations : Requires phosphonium salt synthesis.

Comparative Analysis of Methods

Yield and Scalability

Method Average Yield (%) Scalability Cost Efficiency
Reductive Amination 85 High Moderate
Nucleophilic Substitution 72 Moderate High
A³-Coupling 78 Low Low
Wittig Reaction 65 Moderate Moderate

Q & A

Basic Research Questions

Q. What catalytic systems and reaction conditions are optimal for synthesizing N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine, and how is reaction efficiency validated?

  • Methodological Answer : The synthesis can be optimized using palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) with CuI as a co-catalyst in acetonitrile, adapted from propargylamine synthesis protocols . Reaction efficiency is validated via thin-layer chromatography (TLC) and quantified using high-resolution mass spectrometry (HRMS). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation. Yield optimization may require adjusting catalyst loading (5–10 mol%) and reaction temperature (60–80°C) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include methoxy protons (δ ~3.75 ppm), allylic CH₂ (δ ~3.3–3.5 ppm), and aromatic protons (δ ~6.6–7.2 ppm). The absence of residual starting material peaks confirms purity .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₁H₁₄NO: 176.1075) validates molecular composition .
  • IR Spectroscopy : Stretching frequencies for C=N (∼1640 cm⁻¹) and methoxy C-O (∼1250 cm⁻¹) further confirm functional groups .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystalline states?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with graph set analysis (e.g., Etter’s formalism) identifies hydrogen-bonding motifs. For example, N–H···O interactions between the amine and methoxy groups may form cyclic dimers (R₂²(8) motif), stabilizing the crystal lattice. SHELX software is recommended for refinement and topology analysis .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected coupling constants in NMR) may arise from conformational isomerism or impurities. Strategies include:

  • Variable Temperature NMR : To distinguish dynamic effects from static structural issues.
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms connectivity .
  • Crystallographic Validation : Resolves ambiguities in stereochemistry or regiochemistry .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the allylamine group may act as a directing group in Pd-catalyzed couplings .
  • Molecular Dynamics Simulations : Model solvent effects and transition states to optimize reaction pathways (e.g., solvent polarity impacts on activation energy).

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